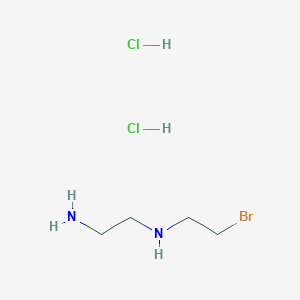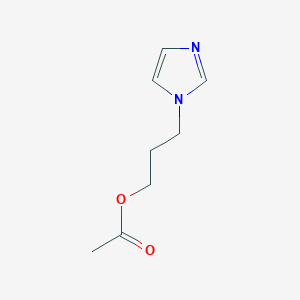![molecular formula C9H9N3O B12831158 1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)
1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it a valuable target for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, resulting in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The process is scalable and allows for late-stage functionalization, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . It also exhibits inverse agonist activity against RORγt, making it a potential candidate for the treatment of autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their antitrypanosomal activity and potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-4-3-5-12-9(8)10-7(2)11-12/h3-5H,1-2H3 |
InChI-Schlüssel |
NCFYSQSBMYBQFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CC=C(C2=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




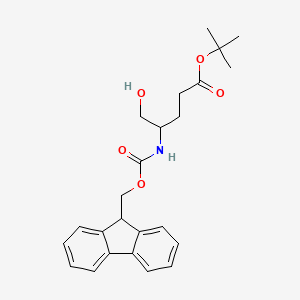
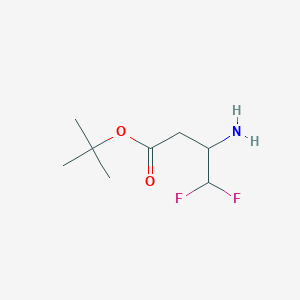
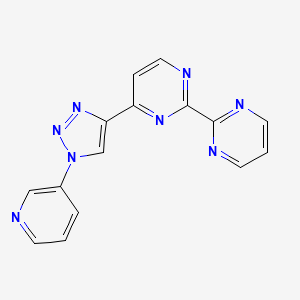
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
